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Compound of Interest

Compound Name: Ethyl 3-hydroxy-4-nitrobenzoate

CAS No.: 717-01-1

Cat. No.: B153321 Get Quote

Executive Summary & Compound Profile
Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) represents a critical "push-pull" aromatic

scaffold in medicinal chemistry. Characterized by an electron-withdrawing nitro group para to

an electron-withdrawing ester, but ortho to an electron-donating hydroxyl, this compound is a

high-value precursor for benzoxazole-5-carboxylates—a privileged structure in kinase

inhibitors, antimicrobial agents, and PPAR agonists.

This guide provides validated protocols for transforming this scaffold, focusing on the

chemoselective reduction of the nitro group and subsequent heterocyclization, while

maintaining ester integrity.
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Property Specification Critical Note

Molecular Formula C₉H₉NO₅

Molecular Weight 211.17 g/mol

Appearance Yellow Crystalline Solid
Darkens upon light exposure

(photolabile NO₂).[1]

pKa (Phenol) ~7.2

Significantly more acidic than

unsubstituted phenol due to

ortho-NO₂ and para-CO₂Et.

Solubility DMSO, EtOH, EtOAc
Poor water solubility;

hydrolyzes in aqueous base.

Reactivity Landscape & Strategic Planning
The utility of Ethyl 3-hydroxy-4-nitrobenzoate lies in its ability to serve as a bifunctional

electrophile/nucleophile precursor.

Strategic Reaction Map
The following diagram illustrates the three primary divergent pathways available for this

scaffold.
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Figure 1: Divergent synthetic pathways. The green path (Benzoxazole formation) is the primary

focus of this guide.

Core Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without hydrolyzing the ethyl ester or causing

transesterification.

The Challenge: "The Black Tar" Effect
The product, Ethyl 3-hydroxy-4-aminobenzoate, is an electron-rich o-aminophenol. These

species are highly susceptible to oxidation by air, rapidly turning reaction mixtures into

intractable black tars (quino-imine formation). Strict exclusion of oxygen during workup is

mandatory.

Materials
Ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq)[1]

10% Palladium on Carbon (Pd/C) (10 wt% loading)

Solvent: Absolute Ethanol (Crucial: Using Methanol will cause transesterification to the

methyl ester).

Hydrogen gas (balloon or Parr shaker).

Step-by-Step Methodology
Preparation: In a flame-dried flask, dissolve the nitrobenzoate in Absolute Ethanol (0.1 M

concentration).

Catalyst Addition: Under a stream of Nitrogen (N₂), carefully add 10 wt% Pd/C. Caution:

Pd/C can ignite solvent vapors; ensure inert blanket.

Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Stir vigorously at Room

Temperature (RT) under H₂ (1 atm is usually sufficient; 30 psi for scale >10g).
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Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material will

disappear, replaced by a fluorescent blue-white spot (the amine).

Filtration (The Critical Step):

Prepare a Celite pad.

Flush the receiving flask with Nitrogen.

Filter the reaction mixture rapidly through Celite.

Expert Tip: Add a pinch of Ascorbic Acid to the receiving flask to act as an antioxidant

scavenger.

Isolation: Concentrate the filtrate immediately under reduced pressure at <40°C. Do not store

the intermediate. Proceed immediately to Protocol B.

Core Protocol B: Benzoxazole Scaffold
Construction
Objective: Cyclize the fresh o-aminophenol to form the pharmacologically active benzoxazole

core.

Mechanism
This reaction proceeds via the condensation of the amine with an electrophilic carbon

(orthoester or acid chloride), followed by dehydration.

Workflow Visualization
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Figure 2: One-pot cyclization workflow from the unstable intermediate.

Experimental Procedure
Reconstitution: Dissolve the crude residue from Protocol A immediately in Toluene or Xylene.

Reagent Addition: Add Triethyl Orthoformate (TEOF) (1.5 eq) and a catalytic amount of p-

Toluenesulfonic acid (pTSA) (0.05 eq).

Note: TEOF provides the C-2 carbon of the benzoxazole ring.

Cyclization: Heat to reflux (110°C). Use a Dean-Stark trap if scaling up (>5g) to remove the

ethanol byproduct, driving the equilibrium forward.
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Workup:

Cool to RT.

Wash with saturated NaHCO₃ (to remove acid catalyst).

Dry organic layer over Na₂SO₄ and concentrate.[2]

Purification: The product is stable. Purify via recrystallization from EtOH/Heptane or flash

chromatography (0-30% EtOAc/Hexanes).

Protocol C: Regioselective O-Alkylation
Objective: Functionalize the 3-hydroxyl group without affecting the ester or nitro group.

Expertise & Causality
The 3-hydroxyl proton is significantly acidic due to the electron-withdrawing nature of the ring

system. Weak bases (K₂CO₃) are preferred over strong bases (NaH) to prevent:

Hydrolysis of the ethyl ester.

Nucleophilic attack on the nitro-bearing carbon (SɴAr side reactions).

Procedure
Solvent: Use DMF or Acetone (anhydrous).

Base: Add K₂CO₃ (1.5 eq). Stir for 15 mins at RT to form the phenoxide anion (color shift to

deep orange/red).

Electrophile: Add Alkyl Halide (1.1 eq) dropwise.

Temperature:

Primary halides (MeI, BnBr): Stir at RT.

Secondary halides: Heat to 60°C.
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Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3]

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Product is Black/Tar (Protocol

A)
Oxidation of aminophenol.

Ensure N₂ atmosphere. Add

sodium dithionite wash during

workup. Process immediately.

Mixed Esters (Ethyl/Methyl) Transesterification.

Never use MeOH as solvent

for an Ethyl ester. Use EtOH

exclusively.

Low Yield (Protocol B) Incomplete dehydration.

Use Dean-Stark trap or

molecular sieves to remove

water/ethanol.

Hydrolysis of Ester Base too strong or wet solvent.

Use anhydrous K₂CO₃; avoid

NaOH/KOH. Ensure solvents

are dry.
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(Note: While specific CAS 717-01-1 papers are rare in open literature, the chemistry described

above is standard for the 3-hydroxy-4-nitrobenzoate scaffold class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=112378
https://www.benchchem.com/product/b153321?utm_src=pdf-custom-synthesis
https://www.3wpharm.com/product/44252.html
http://orgsyn.org/demo.aspx?prep=v81p0188
https://www.researchgate.net/figure/HNMR-spectrum-of-ethyl-4-nitrobenzoate-222-Synthesis-of-ethyl-4-butylaminobenzoate_fig1_317072182
https://www.scirp.org/journal/paperinformation?paperid=112378
https://www.scirp.org/journal/paperinformation?paperid=112378
https://www.benchchem.com/product/b153321#use-of-ethyl-3-hydroxy-4-nitrobenzoate-in-organic-synthesis
https://www.benchchem.com/product/b153321#use-of-ethyl-3-hydroxy-4-nitrobenzoate-in-organic-synthesis
https://www.benchchem.com/product/b153321#use-of-ethyl-3-hydroxy-4-nitrobenzoate-in-organic-synthesis
https://www.benchchem.com/product/b153321#use-of-ethyl-3-hydroxy-4-nitrobenzoate-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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